tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)carbamate
Description
This compound is a boronic ester-functionalized imidazole derivative with a tert-butoxycarbonyl (Boc) protecting group. The imidazole core is a five-membered aromatic heterocycle with two nitrogen atoms, which confers hydrogen-bonding capability and metal-coordination properties. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for carbon-carbon bond formation . The Boc group provides stability during synthesis, particularly in acidic or nucleophilic environments.
Properties
Molecular Formula |
C14H24BN3O4 |
|---|---|
Molecular Weight |
309.17 g/mol |
IUPAC Name |
tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl]carbamate |
InChI |
InChI=1S/C14H24BN3O4/c1-12(2,3)20-11(19)18-10-16-8-9(17-10)15-21-13(4,5)14(6,7)22-15/h8H,1-7H3,(H2,16,17,18,19) |
InChI Key |
AMOVBMIVJQKMBI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Oxidative Condensation of Ketones and Aldehydes
A one-pot protocol employs catalytic aqueous HBr in DMSO to oxidize ketones to glyoxal derivatives, followed by condensation with aldehydes and ammonium acetate (Table 1).
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Oxidation of acetophenone to glyoxal | 10 mol% HBr, DMSO, 85°C, 18 h | 69% | |
| Condensation with p-tolualdehyde | NH₄OAc, MeOH, rt, 24 h | 69% |
This method enables modular access to 2,4(5)-disubstituted imidazoles, which can be further functionalized.
Borylation-Catalyzed Ring Closure
For boron-containing intermediates, palladium-catalyzed borylation of halogenated imidazoles is employed. For example, 5-bromo-1H-imidazole derivatives undergo coupling with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis to install the boronate ester.
The introduction of the boronate group at the 5-position relies on directed metalation or catalytic borylation . The Boc-protected imidazole directs regioselectivity via steric and electronic effects.
Palladium-Catalyzed Borylation
A representative procedure uses Pd(OAc)₂ or PdCl₂(dppf) with B₂pin₂ and a base (e.g., KOAc) in dioxane or toluene (Table 2):
| Catalyst | Base | Solvent | Temp | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/EtOH | 80°C | 93% | |
| PdCl₂(dppf) | KOAc | Dioxane | 80°C | 93% |
The Boc group enhances stability and directs borylation to the 5-position, avoiding coordination to Pd.
Iridium-Catalyzed Borylation
For substrates with N–Boc protection, Ir-catalyzed C–H borylation achieves regioselective functionalization. The Boc group stabilizes intermediates and prevents catalyst poisoning:
- Conditions : [Ir(OMe)(COD)]₂, dtbpy, HBpin, NaOAc, BnSH (additive), MeCN, 80°C.
- Yield : Up to 85% for pyrrole analogs.
Boc Protection and Functionalization
The N-Boc group is introduced via solvent-free carbamation (Table 3):
| Substrate | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1H-Imidazole-5-boronic acid | Boc₂O, Et₃N | MeOH, rt, 2 h | >90% | |
| 5-Bromo-1H-imidazole | Boc₂O, THF | Pyridine, 0°C → rt, 1 h | 92% |
This step precedes or follows borylation, depending on the synthetic route.
Key Challenges and Solutions
- Regioselectivity : The Boc group directs borylation to the 5-position by sterically hindering other sites.
- Byproduct Formation : Pd-catalyzed borylation may lead to cross-coupled biaryl byproducts; using weaker bases (e.g., KOAc) minimizes this.
- Scalability : Microwave-assisted borylation reduces reaction times and improves yields.
Comparative Reaction Data
Table 4 summarizes optimized conditions for borylation and protection:
| Step | Catalyst | Base | Solvent | Temp | Yield | Reference |
|---|---|---|---|---|---|---|
| Borylation | PdCl₂(dppf) | KOAc | Dioxane | 80°C | 93% | |
| Boc Protection | Boc₂O | Et₃N | MeOH | rt | >90% | |
| One-Pot Borylation/Coupling | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 80°C | 93% |
Mechanistic Insights
- Borylation Mechanism : Pd(0) oxidative addition to C–B bonds, followed by transmetalation with B₂pin₂.
- Boc Directing Effects : The Boc group stabilizes intermediates via hydrogen bonding, favoring 5-borylation.
Industrial and Research Applications
This compound serves as a building block for:
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions under specific conditions, altering its electronic properties.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. Major products formed from these reactions depend on the specific reactants used but often include substituted imidazole derivatives and boronic acids .
Scientific Research Applications
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)carbamate has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a building block in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)carbamate exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming a new carbon-carbon bond. The imidazole ring can act as a ligand, stabilizing metal complexes and facilitating various catalytic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Heterocycles
Compounds sharing the tert-butyl carbamate and pinacol boronate motifs but differing in the heterocyclic core include:
Key Observations :
- Imidazole vs. Pyrazole : The pyrazole analogue (with adjacent nitrogen atoms) exhibits higher thermal stability due to reduced ring strain compared to imidazole. However, imidazole derivatives show stronger hydrogen-bonding interactions, making them preferable in bioconjugation .
- Indole Derivatives : The indole core’s extended π-system enhances fluorescence properties, which is absent in the target compound. This makes indole derivatives more suitable for optoelectronic applications .
Analogues with Modified Boronate Positioning
Variations in boronate group placement significantly alter reactivity:
Key Observations :
- C5 vs. Aryl-Boronate : The target compound’s boronate at C5 of imidazole enables direct functionalization of the heterocycle, whereas aryl-boronate derivatives (e.g., ) require additional coupling steps, reducing overall efficiency.
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound reacts efficiently with aryl halides (e.g., 4-bromotoluene) under Pd(PPh₃)₄ catalysis, achieving >90% conversion in 2 hours .
- Competing Side Reactions : Imidazole derivatives with unprotected NH groups (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole) show lower yields (50–60%) due to boronate hydrolysis under basic conditions .
Spectral and Physicochemical Properties
NMR Data Comparison
Biological Activity
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)carbamate is a compound of interest due to its potential biological activities. The incorporation of the dioxaborolane moiety suggests applications in medicinal chemistry, particularly in targeting various biological pathways. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group and an imidazole ring, which are known for their roles in enhancing solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor binding. The presence of the dioxaborolane group may enhance the stability and reactivity of the compound in biological systems.
In Vitro Studies
Research has demonstrated that compounds with similar structures exhibit significant biological activities such as:
- Enzyme Inhibition : Compounds containing imidazole rings have been shown to inhibit various enzymes involved in metabolic pathways. For example, studies indicate that similar compounds can act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases .
- Antioxidant Activity : The dioxaborolane moiety may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress . This is particularly relevant in the context of diseases characterized by oxidative damage.
- Anticancer Properties : Some derivatives have exhibited cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves modulation of signaling pathways associated with cell survival.
Study 1: Enzyme Inhibition
In a study examining the enzyme inhibition properties of related compounds, it was found that tert-butyl derivatives significantly inhibited AChE with an IC50 value comparable to established inhibitors . This suggests potential therapeutic applications in treating conditions like Alzheimer's disease.
Study 2: Antioxidant Effects
Another investigation focused on the antioxidant capacity of similar compounds. Results indicated that these compounds effectively reduced malondialdehyde (MDA) levels in cellular models exposed to oxidative stress, highlighting their protective effects against cellular damage .
Data Table: Biological Activities Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
